molecular formula C11H14FNO4S2 B2532510 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 1179753-05-9

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Cat. No. B2532510
CAS RN: 1179753-05-9
M. Wt: 307.35
InChI Key: LLTPLRJWMRWOGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, is 1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

A similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, has a molecular weight of 256.75 . It’s stored at room temperature and appears as an oil .

Scientific Research Applications

Fluorescent Probes (FPs) in Biological Research

Fluorescent probes play a crucial role in visualizing cellular processes, protein localization, and molecular interactions. Researchers have explored the use of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a fluorescent probe due to its unique properties. These include high photostability, minimal photobleaching, and compatibility with live-cell imaging. By conjugating this compound to specific biomolecules (such as antibodies or peptides), scientists can track cellular events with high precision .

Nanobodies Targeting FPs

Nanobodies, which are single-domain antibody fragments derived from camelid species, have gained prominence in recent years. Researchers have developed nanobodies that specifically recognize FPs, including those based on N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide . These nanobodies serve as powerful tools for protein purification, protein crystallization, and super-resolution microscopy. Their small size, stability, and high affinity make them ideal for studying protein dynamics and interactions .

Biosensing Applications

The compound’s sulfonamide group allows for selective binding to specific protein targets. Researchers have exploited this property to create biosensors for detecting proteins, enzymes, or other analytes. By immobilizing the compound on surfaces (such as electrodes or nanoparticles), they can monitor real-time interactions with high sensitivity. These biosensors find applications in clinical diagnostics, environmental monitoring, and drug screening .

Gene Regulation and Drug Delivery

Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis. Researchers have explored using N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a carrier for nucleic acid-based therapies. By conjugating it to siRNAs (small interfering RNAs) or antisense oligonucleotides, they can achieve targeted gene regulation or drug delivery. The compound’s stability ensures efficient cargo delivery to specific cells or tissues .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to localized cell damage. Researchers have investigated the potential of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a photosensitizer. Its absorption in the visible range allows for precise light activation, making it a candidate for targeted PDT .

Materials Science and Optoelectronics

The compound’s unique sulfur-containing heterocycle makes it interesting for materials science applications. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. By incorporating it into conjugated polymers or thin films, they aim to enhance charge transport, luminescence, and energy conversion efficiency .

Safety and Hazards

The safety information for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPLRJWMRWOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

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